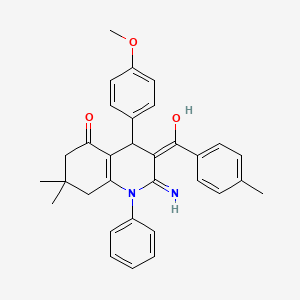![molecular formula C18H18BrN3O2S B13378155 (5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378155.png)
(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a bromophenyl group and a diethylamino-furyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-bromoaniline with 2-furylcarboxaldehyde in the presence of a base to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under acidic conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Due to its structural features, it has been investigated for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one include other thiazolidinone derivatives such as:
- 2-[(4-bromophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one
- 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one
These compounds share the thiazolidinone core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the bromophenyl and diethylamino-furyl groups in 2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one contributes to its distinct properties and potential advantages in therapeutic applications .
Propriétés
Formule moléculaire |
C18H18BrN3O2S |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18BrN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
Clé InChI |
ZJQZOTAENDYQHV-PTNGSMBKSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
SMILES canonique |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13378074.png)
![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378077.png)
![Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate](/img/structure/B13378085.png)
![12-(4-Chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-one](/img/structure/B13378088.png)
![ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378090.png)

![(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378103.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378108.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378129.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B13378133.png)
![3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378136.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378138.png)
![3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid](/img/structure/B13378147.png)
